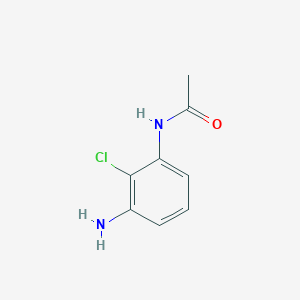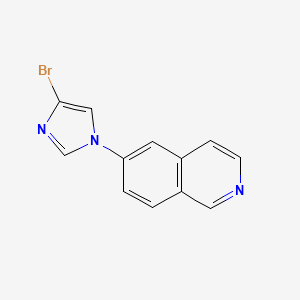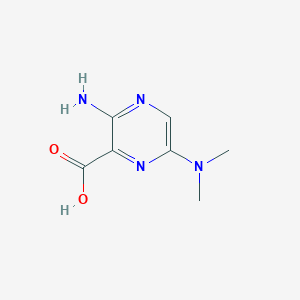![molecular formula C17H26N2O4 B15358688 1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)
1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vildagliptin is an orally active antihyperglycemic agent used primarily in the management of type 2 diabetes mellitus. It selectively inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism. By inhibiting this enzyme, vildagliptin helps to increase the levels of incretin hormones, leading to improved glycemic control.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The synthesis typically involves the use of reagents such as hydroxylamine, formaldehyde, and cyanide.
Industrial Production Methods: In an industrial setting, the production of vildagliptin involves large-scale chemical reactions carried out in reactors under controlled conditions. The process includes purification steps to ensure the final product meets the required pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: Vildagliptin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the final active pharmaceutical ingredient (API).
Aplicaciones Científicas De Investigación
Vildagliptin has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it serves as a tool to study the role of DPP-4 in glucose metabolism. In medicine, it is used to treat type 2 diabetes mellitus. In industry, it is produced on a large scale for pharmaceutical use.
Mecanismo De Acción
Vildagliptin exerts its effects by inhibiting the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance the secretion of insulin and suppress the release of glucagon, resulting in improved glycemic control.
Molecular Targets and Pathways Involved: The primary molecular target of vildagliptin is the DPP-4 enzyme. The pathways involved include the incretin pathway, which regulates insulin secretion and glucose homeostasis.
Comparación Con Compuestos Similares
Sitagliptin
Saxagliptin
Linagliptin
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Fórmula molecular |
C17H26N2O4 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)/t11-,12+,13-,16?,17?/m0/s1 |
Clave InChI |
KWZNLUFQUDQQJU-ZYJSHVEQSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15358613.png)

![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)


![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)




![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)

![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)

